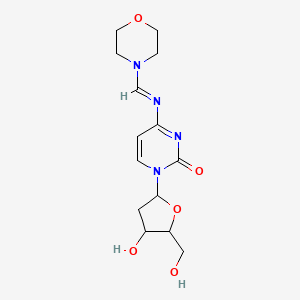
N4Morpholinomethylene2deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4Morpholinomethylene2deoxycytidine is a modified nucleoside analog that has garnered attention in the field of chemical biology due to its unique structural properties and potential applications. This compound is a derivative of 2-deoxycytidine, where the N4 position is modified with a morpholinomethylene group. Such modifications can significantly alter the biological activity and stability of nucleosides, making them valuable tools in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4Morpholinomethylene2deoxycytidine typically involves the modification of 2-deoxycytidine at the N4 position. One common method includes the reaction of 2-deoxycytidine with morpholine and formaldehyde under acidic conditions to introduce the morpholinomethylene group. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required standards for research and application.
化学反应分析
Types of Reactions
N4Morpholinomethylene2deoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols and electrophiles like alkyl halides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-oxide derivatives, while reduction could produce N4-hydroxy derivatives. Substitution reactions can result in a variety of modified nucleosides with different functional groups at the N4 position.
科学研究应用
N4Morpholinomethylene2deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is employed in studies of DNA replication and repair, as well as in the development of DNA-based sensors and probes.
Medicine: this compound is investigated for its potential as an antiviral and anticancer agent, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the production of specialized nucleic acid-based materials and as a reagent in various biochemical assays.
作用机制
The mechanism of action of N4Morpholinomethylene2deoxycytidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The morpholinomethylene group at the N4 position can interfere with base pairing and the overall stability of the nucleic acid strand. This disruption can lead to the inhibition of DNA replication and transcription, making the compound a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer.
相似化合物的比较
Similar Compounds
N4-methylcytidine: A similar compound with a methyl group at the N4 position, known for its role in RNA modification and regulation.
N4,N4-dimethylcytidine: Another analog with two methyl groups at the N4 position, affecting RNA stability and function.
Uniqueness
N4Morpholinomethylene2deoxycytidine is unique due to the presence of the morpholinomethylene group, which provides distinct chemical and biological properties compared to other N4-modified nucleosides. This modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
属性
CAS 编号 |
138848-11-0 |
|---|---|
分子式 |
C14H20N4O5 |
分子量 |
324.33 g/mol |
IUPAC 名称 |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(morpholin-4-ylmethylideneamino)pyrimidin-2-one |
InChI |
InChI=1S/C14H20N4O5/c19-8-11-10(20)7-13(23-11)18-2-1-12(16-14(18)21)15-9-17-3-5-22-6-4-17/h1-2,9-11,13,19-20H,3-8H2 |
InChI 键 |
CVVRDEFKVSRHHQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C=NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















